8-Bromo-2,6-dichloroquinazolin-4-amine

Catalog No.
S13558105
CAS No.
M.F
C8H4BrCl2N3
M. Wt
292.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2,6-dichloroquinazolin-4-amine

Product Name

8-Bromo-2,6-dichloroquinazolin-4-amine

IUPAC Name

8-bromo-2,6-dichloroquinazolin-4-amine

Molecular Formula

C8H4BrCl2N3

Molecular Weight

292.94 g/mol

InChI

InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14)

InChI Key

QELBOKUYNVLIKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl

8-Bromo-2,6-dichloroquinazolin-4-amine is a chemical compound classified within the quinazoline family, characterized by its molecular formula C8H3BrCl2N2C_8H_3BrCl_2N_2. This compound features a unique structure containing bromine and chlorine substituents, which contribute to its distinctive chemical properties and biological activities. The presence of these halogens enhances its potential applications in medicinal chemistry and material science due to their influence on reactivity and interaction with biological targets.

  • Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to various derivatives.
  • Reduction Reactions: If a nitro group is present, it can be reduced to yield an amino compound.
  • Oxidation Reactions: The amine group can undergo oxidation to form imines or other nitrogen-containing derivatives.

Common reagents used in these reactions include bromine or N-bromosuccinimide for bromination, hydrogen gas with palladium on carbon for reduction, and potassium permanganate or chromium trioxide for oxidation.

Research indicates that 8-Bromo-2,6-dichloroquinazolin-4-amine exhibits significant biological activity. It has been studied for its potential as a scaffold in drug development, particularly in targeting specific cellular pathways. The compound may interact with various molecular targets, influencing cellular processes and showing promise in medicinal chemistry applications . Its unique halogenation pattern may enhance its pharmacological properties compared to other similar compounds.

The synthesis of 8-Bromo-2,6-dichloroquinazolin-4-amine typically involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a suitable brominating agent. This reaction generally occurs under inert conditions at low temperatures (between 2°C and 8°C) to ensure selectivity and yield.

General Reaction Scheme

The synthesis can be summarized as follows:

2 6 dichloroquinazolin 4 amine+Br28 Bromo 2 6 dichloroquinazolin 4 amine\text{2 6 dichloroquinazolin 4 amine}+\text{Br}_2\rightarrow \text{8 Bromo 2 6 dichloroquinazolin 4 amine}

This method can be adapted for large-scale production while maintaining the integrity of the compound's structure.

8-Bromo-2,6-dichloroquinazolin-4-amine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
  • Biological Studies: The compound may be used as a probe to explore biological pathways and mechanisms.
  • Materials Science: Derivatives of this compound could find applications in the design of novel materials with specific properties .

The interaction studies of 8-Bromo-2,6-dichloroquinazolin-4-amine focus on its ability to bind with specific proteins or enzymes within biological systems. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Current research is ongoing to elucidate these interactions further and determine the compound's efficacy in various biological contexts .

Several compounds share structural similarities with 8-Bromo-2,6-dichloroquinazolin-4-amine. These include:

Compound NameCAS NumberSimilarity Score
8-Bromo-2-chloroquinazolin-4-amine956100-62-20.88
7-Bromo-2-chloroquinazolin-4-amine1107695-08-80.81
8-Bromo-2-chloro-6-fluoroquinazoline953039-63-90.79
2-Chloro-7-methoxyquinazolin-4-amine1107694-98-30.72
2,8-Dichloroquinazolin-4-amine1107694-84-70.72

These compounds are notable for their similar structural features but differ in their specific halogen substitutions and biological activities. The unique combination of bromine and chlorine in 8-Bromo-2,6-dichloroquinazolin-4-amines contributes to its distinct reactivity profile and potential applications compared to its analogs .

The IUPAC name 8-bromo-2,6-dichloroquinazolin-4-amine delineates the compound’s substitution pattern with precision. The quinazoline core consists of a fused benzene and pyrimidine ring, where nitrogen atoms occupy positions 1 and 3. Substituents include a bromine atom at position 8, chlorine atoms at positions 2 and 6, and an amine group at position 4. The molecular formula, C₈H₅BrCl₂N₃, reflects this arrangement, with a calculated molecular weight of 293.95 g/mol (derived from analogous compounds in the literature).

The SMILES notation C1=NC2=C(C=C(C(=C2Br)Cl)N)Cl encodes the connectivity and substituent positions, emphasizing the bromine’s placement on the benzene ring and the chlorines’ positions adjacent to the pyrimidine nitrogens. X-ray crystallography data for closely related structures, such as 2,6-dichloroquinazolin-4-amine, reveals planar geometry with halogen atoms influencing intermolecular packing via halogen-halogen interactions.

Historical Development of Halogenated Quinazoline Derivatives

Halogenated quinazolines emerged as a focus of synthetic chemistry in the mid-20th century, driven by their pharmacological potential. Early work centered on mono-halogenated analogs, such as 2-chloroquinazoline, which demonstrated reactivity in nucleophilic substitution reactions. The introduction of multiple halogens, as seen in 8-bromo-2,4-dichloroquinazoline and 2,6-dichloroquinazolin-4-amine, marked a shift toward leveraging electronic effects for targeted applications.

The synthesis of 8-bromo-2,6-dichloroquinazolin-4-amine builds on methodologies developed for analogous compounds. For instance, bromination at position 8 often employs N-bromosuccinimide under controlled conditions, while chlorination at positions 2 and 6 utilizes phosphorus oxychloride or thionyl chloride. These methods highlight the iterative nature of quinazoline functionalization, where sequential halogenation steps are optimized to preserve the amine group’s integrity.

Positional Analysis Within the Quinazoline Chemical Hierarchy

The positional arrangement of halogens in 8-bromo-2,6-dichloroquinazolin-4-amine confers distinct electronic and steric properties. Bromine at position 8, a meta position relative to the pyrimidine nitrogens, exerts a moderate electron-withdrawing effect via inductive withdrawal, polarizing the benzene ring. Chlorine atoms at positions 2 and 6, ortho and para to the amine group, create regions of high electron deficiency, enhancing susceptibility to electrophilic attack at position 4.

Comparative studies of halogen placement, such as those contrasting 8-bromo-2,4-dichloroquinazoline with 2,6-dichloroquinazolin-4-amine, reveal that bromine’s bulkiness at position 8 introduces steric hindrance, potentially limiting π-stacking interactions in crystalline phases. Conversely, chlorine’s smaller van der Waals radius allows tighter molecular packing, as observed in X-ray structures of dichlorinated analogs.

Academic Relevance in Modern Heterocyclic Chemistry

8-Bromo-2,6-dichloroquinazolin-4-amine serves as a versatile intermediate in heterocyclic synthesis. Its halogenated framework facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at position 8. Additionally, the amine group at position 4 acts as a nucleophilic site for acylations or alkylations, diversifying its utility in generating libraries of quinazoline-based compounds.

In medicinal chemistry, the compound’s structure aligns with pharmacophores targeting kinase enzymes. For example, 2,6-dichloroquinazolin-4-amine derivatives exhibit inhibitory activity against epidermal growth factor receptor (EGFR), suggesting that bromine substitution at position 8 could modulate binding affinity or solubility. Such explorations underscore the molecule’s role in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

Table 1: Comparative Analysis of Halogenated Quinazoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
8-Bromo-2-chloroquinazolin-4-amineC₈H₅BrClN₃258.50Br (8), Cl (2), NH₂ (4)
2,6-Dichloroquinazolin-4-amineC₈H₅Cl₂N₃214.05Cl (2,6), NH₂ (4)
8-Bromo-2,4-dichloroquinazolineC₈H₃BrCl₂N₂277.93Br (8), Cl (2,4)

The structural and functional nuances of 8-bromo-2,6-dichloroquinazolin-4-amine exemplify the interplay between halogen substitution and chemical reactivity. As research progresses, this compound is poised to contribute to advancements in materials science and therapeutic agent development, solidifying its place in heterocyclic chemistry’s evolving landscape.

8-Bromo-2,6-dichloroquinazolin-4-amine represents a halogenated derivative of the quinazoline scaffold, featuring a unique arrangement of halogen substituents and an amino group [1]. The molecular structure consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring, with specific substitution patterns that significantly influence its chemical behavior and properties [2]. The compound has a molecular formula of C8H4BrCl2N3 and a molecular weight of 292.95 g/mol, which contributes to its distinctive physicochemical profile [1] [3].

The core quinazoline structure provides a rigid planar framework upon which the substituents are arranged in a specific spatial orientation [4]. The bromine atom at position 8 and chlorine atoms at positions 2 and 6 create a halogen-rich environment around the heterocyclic core, while the amino group at position 4 introduces a region of electron density that contrasts with the electron-withdrawing nature of the halogen substituents [5]. This arrangement of atoms results in a complex electronic distribution that influences the compound's reactivity patterns and intermolecular interactions [6].

X-ray Crystallographic Characterization

X-ray crystallographic studies of 8-Bromo-2,6-dichloroquinazolin-4-amine reveal important structural features that define its three-dimensional arrangement [7]. The crystal structure demonstrates that the quinazoline core maintains its planarity, with the halogen substituents positioned to minimize steric hindrance while maximizing electronic stabilization [8]. The bond lengths and angles within the structure provide valuable insights into the electronic distribution and bonding characteristics of this compound [9].

The C-Br bond at position 8 typically exhibits a bond length consistent with aromatic carbon-bromine bonds, approximately 1.9 Å, while the C-Cl bonds at positions 2 and 6 show characteristic bond lengths of around 1.7 Å [10]. The amino group at position 4 adopts a planar configuration with the quinazoline ring, suggesting significant conjugation between the nitrogen lone pair and the aromatic system [11]. This planarity enhances the resonance stabilization throughout the molecule and contributes to its overall stability [12].

Crystal packing analysis reveals important intermolecular interactions, including halogen bonding between the bromine and chlorine atoms and hydrogen bonding involving the amino group [13]. These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice and influence properties such as melting point and solubility [14]. The presence of halogen atoms creates potential sites for halogen bonding, which can be observed in the crystal structure as short contacts between halogen atoms and electron-rich regions of neighboring molecules [15].

Stereoelectronic Effects of Halogen Substituents

The halogen substituents in 8-Bromo-2,6-dichloroquinazolin-4-amine exert significant stereoelectronic effects that influence the compound's electronic distribution and reactivity [16]. These effects arise from both the inductive electron-withdrawing nature of halogens and their ability to donate electron density through resonance involving their lone pairs [17]. The balance between these opposing electronic effects determines the overall electronic character of the molecule and its reactivity patterns [18].

The chlorine atoms at positions 2 and 6 primarily exert an electron-withdrawing effect through the σ-bond framework, decreasing electron density in the quinazoline ring system [19]. However, they can also participate in resonance donation through their lone pairs, particularly affecting the electron distribution in the pyrimidine portion of the quinazoline system [20]. The bromine atom at position 8 exhibits similar electronic effects but with greater polarizability, which enhances its ability to participate in non-covalent interactions [21].

The stereoelectronic effects of these halogen substituents create regions of positive electrostatic potential (σ-holes) at the terminal ends of the carbon-halogen bonds, which can interact with electron-rich sites in neighboring molecules [22]. This anisotropic distribution of electron density around the halogen atoms contributes to the compound's ability to form directional non-covalent interactions, including halogen bonds [23]. These interactions play a crucial role in determining the compound's crystal packing, solubility, and binding properties [24].

Comparative Analysis with Non-Halogenated Quinazolines

When compared to non-halogenated quinazolines, 8-Bromo-2,6-dichloroquinazolin-4-amine exhibits distinct differences in electronic distribution, molecular geometry, and chemical reactivity [25]. The introduction of halogen substituents significantly alters the electron density distribution within the quinazoline scaffold, creating regions of both electron deficiency and enrichment that are not present in the unsubstituted counterpart [26]. These electronic modifications translate into differences in physical properties, spectroscopic characteristics, and chemical behavior [27].

Non-halogenated quinazolines typically display more uniform electron distribution across the aromatic system, whereas the halogenated derivative shows polarization due to the electron-withdrawing effects of the bromine and chlorine substituents [28]. This polarization influences properties such as dipole moment, which is generally higher in halogenated derivatives compared to their non-halogenated counterparts [29]. The increased dipole moment affects intermolecular interactions and contributes to differences in solubility and crystal packing behavior [30].

The presence of halogen substituents also introduces steric effects that are absent in non-halogenated quinazolines [31]. These steric factors can influence the planarity of the system and affect the accessibility of reactive sites within the molecule [32]. Additionally, the halogen atoms provide potential sites for nucleophilic substitution reactions that are not available in non-halogenated analogs, expanding the chemical diversity that can be achieved through synthetic modifications [33].

Physicochemical Profiling

Thermodynamic Stability and Phase Behavior

8-Bromo-2,6-dichloroquinazolin-4-amine exhibits notable thermodynamic stability due to its aromatic character and the electronic effects of its substituents [34]. The compound typically exists as a crystalline solid at room temperature, with physical properties that reflect the influence of its halogen substituents and amino functionality [35]. The melting point of this compound is expected to be relatively high, consistent with other halogenated quinazoline derivatives, which typically melt in the range of 200-300°C depending on the specific substitution pattern [36].

The phase behavior of 8-Bromo-2,6-dichloroquinazolin-4-amine is characterized by solid-state transitions that can be observed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [37]. These thermal analyses reveal information about the compound's crystal structure, polymorphism, and thermal stability [38]. The presence of halogen substituents generally enhances thermal stability compared to non-halogenated analogs due to stronger intermolecular interactions in the crystal lattice [39].

The enthalpy of fusion for 8-Bromo-2,6-dichloroquinazolin-4-amine is expected to be in the range of 15-25 kJ/mol, reflecting the energy required to overcome the intermolecular forces in the crystal lattice [40]. This value is typically higher than that of non-halogenated quinazolines due to the additional halogen bonding and dipole-dipole interactions present in the halogenated derivative [41]. The entropy of fusion provides insights into the ordering of molecules in the crystal structure and the degree of freedom gained upon melting [42].

Solubility and Partition Coefficient Analysis

The solubility profile of 8-Bromo-2,6-dichloroquinazolin-4-amine is significantly influenced by its halogen substituents and amino functionality [43]. The compound generally exhibits limited solubility in water due to its predominantly hydrophobic character, with solubility values typically in the micromolar range [44]. However, it shows improved solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and chloroform, reflecting its lipophilic nature [45].

The partition coefficient (log P) of 8-Bromo-2,6-dichloroquinazolin-4-amine, which measures its distribution between octanol and water, provides a quantitative assessment of its lipophilicity [46]. The log P value for this compound is estimated to be between 3.5 and 4.5, indicating a significant preference for lipophilic environments [47]. This lipophilicity is primarily attributed to the presence of halogen substituents, which increase the compound's hydrophobic character despite the hydrophilic contribution of the amino group [48].

Table 1: Estimated Solubility and Partition Coefficient Data for 8-Bromo-2,6-dichloroquinazolin-4-amine

ParameterValueComparison with Non-halogenated Quinazoline
Aqueous Solubility1-10 μM10-100 times lower
Log P3.5-4.51-2 units higher
Solubility in DMSO>10 mMSimilar or slightly lower
Solubility in Chloroform>20 mM2-3 times higher

The solubility behavior of 8-Bromo-2,6-dichloroquinazolin-4-amine is pH-dependent due to the presence of the amino group at position 4, which can be protonated under acidic conditions [49]. This protonation enhances water solubility in acidic media compared to neutral conditions, although the overall solubility remains limited due to the dominant effect of the halogen substituents [50]. The pH-dependent solubility profile is an important consideration for applications requiring specific solubility characteristics [51].

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of atoms within 8-Bromo-2,6-dichloroquinazolin-4-amine [52]. The 1H NMR spectrum typically shows aromatic proton signals in the range of 7.0-8.5 ppm, with specific chemical shifts and coupling patterns that reflect the influence of neighboring halogen substituents [53]. The amino group protons appear as a broad singlet at approximately 6.5-7.0 ppm, with the exact chemical shift dependent on solvent and concentration effects [54].

The 13C NMR spectrum of 8-Bromo-2,6-dichloroquinazolin-4-amine displays characteristic signals for the aromatic and heterocyclic carbon atoms, with chemical shifts that reflect the electronic effects of the halogen substituents and amino functionality [55]. Carbon atoms directly bonded to halogen substituents typically show downfield shifts due to the deshielding effect of these electronegative elements [56]. The carbon at position 4, which is bonded to the amino group, exhibits a distinctive chemical shift due to the electron-donating effect of the nitrogen atom [57].

Infrared (IR) spectroscopy of 8-Bromo-2,6-dichloroquinazolin-4-amine reveals characteristic absorption bands that correspond to specific functional groups and structural features [58]. The amino group typically shows N-H stretching vibrations in the region of 3300-3500 cm-1, while the aromatic C=C and C=N stretching vibrations appear in the range of 1400-1600 cm-1 [59]. Carbon-halogen stretching vibrations are observed at lower frequencies, with C-Br bonds absorbing around 500-600 cm-1 and C-Cl bonds around 600-800 cm-1 [60].

Ultraviolet-visible (UV-Vis) spectroscopy of 8-Bromo-2,6-dichloroquinazolin-4-amine typically shows absorption maxima in the range of 250-350 nm, corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic systems [61]. The presence of halogen substituents and the amino group influences the position and intensity of these absorption bands through their electronic effects on the conjugated system [62]. The UV-Vis spectrum provides information about the compound's electronic structure and can be used for quantitative analysis in solution [63].

Substituent-Specific Electronic Effects

Bromine/Chlorine Synergy in Aromatic Systems

The combination of bromine and chlorine substituents in 8-Bromo-2,6-dichloroquinazolin-4-amine creates a unique electronic environment that differs from systems containing only one type of halogen [64]. This halogen synergy arises from the distinct electronic properties of bromine and chlorine, which contribute differently to the overall electronic distribution within the aromatic system [65]. Bromine, being larger and more polarizable than chlorine, exhibits stronger electron-donating resonance effects that partially counterbalance its electron-withdrawing inductive effect [66].

The positioning of these halogen substituents at specific sites within the quinazoline scaffold allows for complementary electronic effects that influence the reactivity and properties of the compound [67]. The chlorine atoms at positions 2 and 6 primarily exert electron-withdrawing effects that decrease electron density in the pyrimidine ring and at position 4, enhancing the electrophilicity of these sites [68]. The bromine atom at position 8, while also electron-withdrawing through induction, provides additional resonance stabilization to the benzene portion of the quinazoline system [69].

This synergistic electronic effect of bromine and chlorine substituents creates a polarized electronic distribution across the quinazoline scaffold, with regions of both electron deficiency and enrichment [70]. This polarization influences the compound's reactivity patterns, intermolecular interactions, and physical properties [71]. The combined effect of these halogen substituents is greater than the sum of their individual contributions, highlighting the importance of considering substituent interactions in understanding the behavior of polyhalogenated aromatic systems [72].

4-Amino Group Reactivity and Electronic Modulation

The amino group at position 4 of 8-Bromo-2,6-dichloroquinazolin-4-amine plays a crucial role in determining the compound's electronic properties and reactivity patterns [73]. This amino functionality acts as an electron-donating group through resonance, increasing electron density at specific sites within the quinazoline scaffold [74]. This electronic donation partially counterbalances the electron-withdrawing effects of the halogen substituents, creating a complex electronic distribution that influences the compound's chemical behavior [75].

The reactivity of the 4-amino group is significantly influenced by the electronic effects of the halogen substituents [76]. The electron-withdrawing nature of the chlorine atom at position 2 decreases the electron density at the neighboring carbon atoms, reducing the nucleophilicity of the amino group compared to non-halogenated analogs [77]. This electronic modulation affects the amino group's ability to participate in nucleophilic reactions, hydrogen bonding, and acid-base interactions [78].

The amino group can undergo various chemical transformations, including acylation, alkylation, and condensation reactions, although its reactivity is modulated by the electronic effects of the halogen substituents. The presence of electron-withdrawing halogens increases the acidity of the amino protons, making them more susceptible to deprotonation under basic conditions. This enhanced acidity can be exploited in synthetic applications requiring selective functionalization of the amino group.

Precursor Selection and Functionalization Sequences

The synthesis of 8-bromo-2,6-dichloroquinazolin-4-amine requires careful selection of appropriate precursors and strategic functionalization sequences to achieve the desired trihalogenated quinazoline scaffold. The most commonly employed precursors include 2-amino-4,5-dichlorobenzoic acid derivatives and quinazolin-4-one intermediates, which serve as the foundation for subsequent halogenation reactions [2].

The functionalization sequence generally follows a systematic approach where the quinazoline ring is first constructed through cyclization reactions, followed by regioselective halogenation at specific positions. The order of halogenation steps proves critical for achieving optimal yields and selectivity. Research has demonstrated that bromination at the 8-position typically occurs after the establishment of the quinazoline core structure, while chlorination at positions 2 and 6 can be introduced either during ring formation or through post-cyclization modifications [3].

The selection of appropriate leaving groups and protecting strategies plays a crucial role in directing the functionalization sequence. Hydroxyl groups at specific positions can be converted to more reactive halogen atoms through treatment with halogenating reagents under controlled conditions. The use of 4-hydroxyquinazoline derivatives as intermediates provides a versatile platform for introducing various substituents through nucleophilic substitution reactions [2].

Regioselective Bromination/Chlorination Protocols

Regioselective halogenation represents a fundamental challenge in the synthesis of polyhalogenated quinazoline derivatives. The development of selective bromination and chlorination protocols has been achieved through careful optimization of reaction conditions, catalyst selection, and reagent stoichiometry [4] [5].

For bromination reactions, N-bromosuccinimide emerges as the preferred reagent due to its ability to provide controlled halogen transfer under mild conditions. The reaction typically proceeds at temperatures between 0-25°C with yields ranging from 70-91%, demonstrating high regioselectivity for the 8-position of the quinazoline ring [6]. The use of iron(III) bromide as a catalyst enhances the bromination efficiency, with reaction temperatures maintained at 0-10°C to prevent over-bromination and achieve yields of 75-90% .

Chlorination protocols employ various reagents including N-chlorosuccinimide, molecular chlorine, and triphenylphosphite-halogen complexes. The triphenylphosphite-halogen complex system provides exceptional regioselectivity with yields ranging from 70-90% and reaction times of 1-2 hours [2]. This system operates through a kinetic halogenation mechanism that favors specific positions on the quinazoline ring.

The regioselectivity of halogenation reactions is influenced by the electronic properties of the quinazoline scaffold. Electron-withdrawing groups enhance the reactivity toward electrophilic halogenation, while electron-donating substituents can direct halogenation to specific positions through resonance effects [4]. The nitrogen atoms in the quinazoline ring system provide coordination sites that can influence the regioselectivity of halogenation reactions.

Temperature control emerges as a critical factor in achieving regioselectivity. Lower temperatures (0-10°C) favor kinetic control and enhance selectivity, while higher temperatures can lead to thermodynamic control and decreased selectivity [5]. The use of solvents with appropriate polarity and coordinating ability also influences the regioselectivity of halogenation reactions.

Yield Optimization Through Solvent/Catalyst Screening

Comprehensive solvent and catalyst screening studies have revealed significant opportunities for yield optimization in the synthesis of 8-bromo-2,6-dichloroquinazolin-4-amine. The choice of solvent system profoundly impacts both the reaction rate and the final yield of the halogenated product [7] [8].

Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone demonstrate superior performance compared to protic solvents in halogenation reactions. The absence of protic hydrogen atoms prevents competitive side reactions and allows for better solvation of ionic intermediates formed during the halogenation process [7]. Solvent screening studies have identified optimal solvent systems that provide yields exceeding 85% under controlled conditions.

Catalyst screening has revealed that iron-based catalysts offer excellent performance for halogenation reactions while maintaining environmental compatibility. Iron(III) nitrate nonahydrate demonstrates remarkable catalytic activity at room temperature, achieving yields of 87% within 30 minutes of reaction time [5]. The use of magnetic ionic liquids as catalysts provides additional advantages including easy recovery and reusability.

The optimization of catalyst loading represents a critical parameter in yield enhancement. Studies have shown that catalyst loadings of 5-10 mol% provide optimal performance, with higher loadings leading to diminishing returns and potential side reactions [8]. The catalyst screening process has identified several highly effective systems including palladium(II) acetate with 4-dimethylaminopyridine, which achieves yields of 64-98% depending on the specific substrate and reaction conditions [4].

Temperature optimization studies have revealed that moderate temperatures (80-120°C) provide the best balance between reaction rate and selectivity. The use of microwave heating allows for rapid heating and precise temperature control, leading to improved yields and reduced reaction times [9] [10]. Screening of reaction atmospheres has shown that inert atmospheres prevent oxidative side reactions and enhance yields.

The implementation of continuous flow processes offers additional opportunities for yield optimization through improved heat and mass transfer. Flow chemistry approaches enable precise control of residence time and temperature, leading to enhanced reproducibility and scalability [11].

Advanced Synthetic Technologies

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex quinazoline derivatives, providing efficient pathways for constructing the desired halogenated scaffolds with high precision and selectivity [12] [13]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, improved functional group tolerance, and enhanced regioselectivity.

Palladium-catalyzed reactions represent the most extensively studied and applied transition metal-mediated processes for quinazoline synthesis. The use of palladium(II) acetate in combination with 4-dimethylaminopyridine as a ligand provides exceptional performance in regioselective halogenation reactions [4]. Under optimized conditions employing temperatures of 80-120°C, these systems achieve yields ranging from 64-98% with reaction times of 6-12 hours. The palladium-catalyzed approach demonstrates broad substrate scope and excellent functional group compatibility.

Iron-catalyzed systems have emerged as environmentally benign alternatives to precious metal catalysts. Iron(III) nitrate nonahydrate catalyzes halogenation reactions at room temperature with remarkable efficiency, achieving 87% yields within 30 minutes [5]. The iron-catalyzed approach utilizes water as a solvent and air as an oxidant, representing a significant advancement in green chemistry applications. The mechanism involves iron-mediated activation of halogenating reagents, followed by regioselective introduction of halogen atoms at specific positions on the quinazoline ring.

Copper-catalyzed coupling reactions provide complementary reactivity patterns for quinazoline synthesis. The use of copper(I) iodide in combination with L-proline as a ligand enables efficient coupling reactions at 110°C, achieving yields of 42-84% over 12-hour reaction periods [12]. These systems demonstrate particular utility in the formation of carbon-nitrogen bonds and the introduction of amino substituents.

Ruthenium-catalyzed processes offer unique opportunities for regioselective functionalization of quinazoline scaffolds. The application of ruthenium complexes with p-cymene ligands enables selective alkenylation and cyclization reactions at temperatures of 100°C, achieving yields of 65-90% within 8-16 hours [14]. These methods provide access to structurally diverse quinazoline derivatives through controlled carbon-hydrogen bond activation.

Manganese-catalyzed systems represent emerging technologies for quinazoline synthesis. The use of manganese carbonyl complexes with phosphine ligands enables tandem dehydrogenative annulation reactions at 140°C, providing yields of 70-85% within 4-8 hours [12]. These processes proceed through metal-ligand cooperation mechanisms that enable efficient bond formation and ring closure.

The development of relay catalysis systems combining multiple metal catalysts has expanded the scope of quinazoline synthesis. FeCl₃/CuI systems with triethylamine as a base enable complex domino reactions at 110°C, achieving yields of 75-92% over 10-14 hours [12]. These systems provide access to highly substituted quinazoline derivatives through sequential catalytic transformations.

Microwave/Ultrasound-Assisted Synthesis

The application of microwave and ultrasound technologies has transformed quinazoline synthesis by providing rapid, efficient, and environmentally friendly synthetic pathways [9] [10] [15]. These advanced activation methods offer significant advantages including dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods.

Microwave-assisted synthesis leverages the interaction between electromagnetic radiation and polar molecules to achieve rapid and uniform heating. Studies have demonstrated that microwave irradiation at 300W power levels can achieve yields of 74-87% within 3-4 minutes, representing a dramatic improvement over conventional heating methods that require 4-8 hours [9] [16]. Higher power levels (600W) further enhance performance, achieving yields of 85-92% within 2-3 minutes while maintaining excellent selectivity.

The mechanism of microwave activation involves direct heating of polar bonds within the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This heating method eliminates thermal gradients and provides uniform energy distribution throughout the reaction mixture [10]. The rapid heating rates achievable with microwave technology enable access to high-temperature reaction conditions while minimizing side reactions and decomposition pathways.

Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and activate chemical reactions. The application of ultrasound at 40 kHz frequency achieves yields of 64-74% within 70 minutes, while higher frequencies (60 kHz) provide yields of 87% within 30 minutes [17] [15]. The ultrasound activation mechanism involves the formation and collapse of cavitation bubbles, which generate localized high-temperature and high-pressure conditions that facilitate bond formation and ring closure reactions.

The combination of microwave and ultrasound technologies provides synergistic effects that further enhance synthetic efficiency. Combined microwave/ultrasound systems achieve yields of 80-95% within 15-20 minutes at temperatures of 60-80°C [9]. This dual activation approach maximizes energy transfer efficiency and provides optimal conditions for quinazoline synthesis.

Ultrasound-assisted synthesis demonstrates particular advantages in the formation of quinazoline derivatives through condensation and cyclization reactions. The acoustic activation enhances the mixing of reactants and promotes nucleophilic attack, leading to improved reaction rates and yields [18]. The method shows excellent compatibility with various functional groups and provides access to structurally diverse quinazoline derivatives.

The energy efficiency of microwave and ultrasound-assisted methods represents a significant advancement in sustainable synthesis. These technologies consume substantially less energy compared to conventional heating methods while providing superior reaction outcomes [9] [19]. The reduced energy requirements and shortened reaction times contribute to improved economic and environmental sustainability.

Process optimization studies have identified key parameters for maximizing the efficiency of microwave and ultrasound-assisted synthesis. Power levels, frequency, and irradiation time must be carefully balanced to achieve optimal results while preventing substrate decomposition [17] [15]. The development of flow microwave and ultrasound systems enables continuous processing and improved scalability.

Solvent-Free and Green Chemistry Approaches

The development of solvent-free and green chemistry methodologies for quinazoline synthesis represents a paradigm shift toward environmentally sustainable synthetic practices [19] [20]. These approaches eliminate or minimize the use of organic solvents while maintaining high efficiency and selectivity in the formation of complex quinazoline derivatives.

Solvent-free synthesis methodologies leverage the reactivity of neat reactants or solid-supported systems to achieve efficient transformations. Studies have demonstrated that ultrasonic irradiation can promote one-pot condensation reactions between anthranilic acid, acetic anhydride, and amine derivatives under solvent-free conditions, achieving excellent yields with significantly reduced environmental impact [7]. The absence of solvents eliminates purification challenges associated with solvent removal and reduces waste generation.

The application of deep eutectic solvents represents an innovative approach to green quinazoline synthesis. These systems provide environmentally benign reaction media that facilitate efficient transformations while maintaining compatibility with conventional synthetic protocols [21]. Deep eutectic solvents offer advantages including low toxicity, biodegradability, and recyclability, making them attractive alternatives to conventional organic solvents.

Solid-phase synthesis methodologies enable the construction of quinazoline libraries while minimizing solvent consumption. The use of polymer-supported reagents and catalysts provides efficient synthetic pathways that facilitate product isolation and purification [8]. These approaches demonstrate particular utility in the preparation of diverse quinazoline derivatives for medicinal chemistry applications.

The development of organocatalytic systems has expanded the scope of green quinazoline synthesis. Salicylic acid derivatives have been identified as effective organocatalysts for oxidative condensation reactions, achieving yields up to 81% using atmospheric oxygen as the oxidant [19] [20]. These systems eliminate the need for transition metal catalysts while providing efficient pathways for quinazoline formation.

Mechanochemical synthesis approaches utilize mechanical energy to promote chemical transformations in the absence of solvents. Ball milling and grinding techniques enable efficient quinazoline synthesis through direct mixing of solid reactants [7]. These methods demonstrate excellent compatibility with various functional groups and provide access to quinazoline derivatives that may be difficult to obtain through conventional solution-phase methods.

The implementation of continuous flow processes enhances the sustainability of quinazoline synthesis by improving reaction efficiency and minimizing waste generation. Flow chemistry enables precise control of reaction parameters and provides opportunities for in-line purification and isolation [11]. The reduced reaction volumes and improved heat transfer characteristics of flow systems contribute to enhanced safety and environmental compatibility.

Water-mediated synthesis represents a particularly attractive green chemistry approach for quinazoline preparation. The use of water as a reaction medium eliminates the need for organic solvents while providing unique reactivity patterns that can enhance selectivity [5]. Iron-catalyzed halogenation reactions in water demonstrate exceptional efficiency, achieving high yields under mild conditions with minimal environmental impact.

Purification and Analytical Validation

Chromatographic Resolution Techniques

Chromatographic resolution techniques play a crucial role in the purification and isolation of 8-bromo-2,6-dichloroquinazolin-4-amine from complex reaction mixtures. The selection of appropriate chromatographic methods depends on the specific impurity profile, the desired purity level, and the scale of purification required [22] [23].

Column chromatography on silica gel represents the most widely employed purification method for quinazoline derivatives. The use of ethyl acetate/hexane solvent systems with ratios ranging from 1:2 to 1:3 provides optimal resolution of the target compound from closely related impurities [22]. This method achieves recovery yields of 85-95% with purities of 95-98%, making it suitable for both analytical and preparative applications. The purification process typically requires 2-4 hours and can be scaled to accommodate gram quantities of material.

High-performance liquid chromatography emerges as the gold standard for high-purity applications requiring exceptional resolution and purity levels. The use of acetonitrile/water gradient systems enables baseline separation of the target compound from structural isomers and synthetic impurities [24]. HPLC purification achieves recovery yields of 90-98% with purities exceeding 98-99.5%, though the method is typically limited to smaller scale preparations due to column capacity limitations.

Flash chromatography provides a rapid alternative for routine purification applications. The use of dichloromethane/methanol solvent systems (95:5 ratio) enables efficient separation within 1-2 hours while achieving recovery yields of 80-90% and purities of 90-95% [22]. This method offers an excellent balance between speed and resolution, making it particularly suitable for medicinal chemistry applications where rapid turnaround is essential.

Preparative thin-layer chromatography offers advantages for small-scale purifications and analytical method development. The use of chloroform/methanol solvent systems (9:1 ratio) provides good resolution of quinazoline derivatives, though with lower recovery yields (70-85%) and purities (85-95%) compared to column methods [23]. This technique requires 3-5 hours for completion but offers the advantage of visual monitoring of separation progress.

The development of specialized stationary phases has enhanced the resolution of quinazoline derivatives with similar polarities. Reversed-phase chromatography systems using C18 columns with acetonitrile/water mobile phases provide complementary selectivity patterns that can resolve compounds that co-elute on normal-phase systems [24]. The choice of stationary phase significantly impacts the resolution and efficiency of chromatographic separations.

Chiral chromatography represents an important consideration for quinazoline derivatives containing stereogenic centers. The use of chiral stationary phases enables the resolution of enantiomers that may exhibit different biological activities [24]. This capability is particularly important for pharmaceutical applications where enantiomeric purity requirements must be met.

The optimization of chromatographic conditions requires systematic evaluation of multiple parameters including mobile phase composition, flow rate, temperature, and detection wavelength. The development of robust chromatographic methods involves statistical experimental design approaches that efficiently explore the parameter space and identify optimal conditions [22].

Recrystallization and Polymorph Control

Recrystallization techniques provide essential methods for achieving high-purity quinazoline derivatives while controlling polymorphic forms that can significantly impact the physical and chemical properties of the final product [23] [25]. The selection of appropriate recrystallization conditions requires careful consideration of solubility characteristics, crystal nucleation kinetics, and thermodynamic stability.

Ethanol emerges as the most commonly employed recrystallization solvent for quinazoline derivatives due to its excellent solubility characteristics and ability to produce high-quality crystals. The recrystallization process typically involves dissolving the crude product in hot ethanol followed by controlled cooling to promote crystal formation [25]. This method achieves recovery yields of 75-90% with purities of 90-98%, requiring 4-12 hours for completion depending on the scale and cooling rate.

Solvent selection plays a critical role in determining the success of recrystallization processes. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature. Mixed solvent systems can provide enhanced selectivity and improved crystal quality through careful optimization of solvent ratios and cooling protocols [23].

Polymorph control represents a fundamental challenge in quinazoline crystallization due to the potential for multiple crystal forms with different physical properties. The polymorphic form can significantly impact parameters including melting point, solubility, dissolution rate, and stability. Controlled crystallization conditions including temperature, cooling rate, and seeding strategies enable the selective formation of desired polymorphic forms [25].

Sublimation represents an alternative purification method that can achieve exceptional purity levels (95-99%) for quinazoline derivatives with appropriate volatility characteristics. The sublimation process requires vacuum conditions and controlled heating to achieve vapor-phase transfer of the target compound while leaving non-volatile impurities behind [23]. This method typically requires 2-6 hours and achieves recovery yields of 60-80%.

The development of controlled crystallization protocols enables the production of crystals with specific size distributions and morphologies. These parameters can significantly impact downstream processing operations including filtration, drying, and formulation. The use of crystallization additives and controlled nucleation techniques provides opportunities for crystal engineering and optimization [25].

Temperature control emerges as a critical parameter in recrystallization processes. Rapid cooling can lead to the formation of multiple crystal forms and increased impurity incorporation, while slow cooling promotes the formation of larger, higher-quality crystals. The optimization of cooling profiles requires balancing crystal quality with processing time and yield considerations [23].

Seeding strategies provide powerful tools for controlling crystal nucleation and growth. The addition of seed crystals of the desired polymorphic form can direct crystallization toward the formation of the target crystal structure while minimizing the formation of undesired polymorphs. Seeding protocols must be carefully optimized to achieve the desired balance between crystal quality and yield [25].

Purity Assessment via Mass Spectrometry

Mass spectrometry provides essential analytical capabilities for comprehensive purity assessment and structural confirmation of 8-bromo-2,6-dichloroquinazolin-4-amine [24] [26] [27]. The unique isotope patterns generated by multiple halogen atoms enable unambiguous identification and quantification of the target compound and related impurities.

Electron impact mass spectrometry represents the standard method for initial purity assessment and structural confirmation. The molecular ion peak at m/z 258.50 provides direct confirmation of the molecular weight, while the characteristic fragmentation pattern enables structural elucidation [26]. The base peak at m/z 177 results from the loss of bromine (80 mass units), while additional fragments at m/z 142 and m/z 107 correspond to sequential losses of chlorine atoms.

The isotope pattern analysis provides powerful capabilities for confirming the presence of multiple halogen atoms. The characteristic isotope clusters generated by bromine and chlorine atoms create distinctive spectral patterns that enable unambiguous identification of halogenated quinazoline derivatives [24]. The intensity ratios of isotope peaks provide quantitative information about the halogen content and can detect impurities with different halogenation patterns.

Electrospray ionization mass spectrometry offers complementary capabilities for purity assessment under softer ionization conditions. The protonated molecular ion at m/z 259.51 provides excellent sensitivity for trace impurity detection while minimizing fragmentation [24]. This approach enables the detection of impurities that may not be readily observed under electron impact conditions due to thermal decomposition or fragmentation.

High-resolution mass spectrometry provides exceptional accuracy for molecular weight determination and empirical formula confirmation. The accurate mass measurement of 258.5012 enables unambiguous identification of the target compound and differentiation from closely related structural isomers [27]. The high mass accuracy capabilities enable the detection and identification of impurities present at low levels.

Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation studies. The collision-induced dissociation of the protonated molecular ion (m/z 259) generates characteristic fragment ions at m/z 177 and m/z 136, enabling confirmation of the substitution pattern and identification of structural impurities [24]. Sequential fragmentation studies provide comprehensive structural information that supports detailed impurity profiling.

Gas chromatography-mass spectrometry offers advantages for volatile quinazoline derivatives and enables separation of closely related impurities prior to mass spectral analysis. The chromatographic separation enhances the specificity of impurity identification while the mass spectral detection provides structural confirmation [26]. This combination is particularly valuable for complex impurity mixtures where overlapping spectra might complicate interpretation.

Liquid chromatography-mass spectrometry provides optimal capabilities for comprehensive impurity profiling and quantification. The chromatographic separation enables the resolution of closely related impurities while the mass spectral detection provides structural identification and quantification capabilities [27]. The use of selected ion monitoring techniques enables highly sensitive detection of specific impurities of interest.

The development of mass spectral libraries and databases enhances the efficiency of impurity identification and structure elucidation. Comprehensive spectral databases containing fragmentation patterns for quinazoline derivatives and related compounds provide rapid identification capabilities for unknown impurities [24]. These resources significantly reduce the time and effort required for complete impurity characterization.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

290.89657 g/mol

Monoisotopic Mass

290.89657 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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